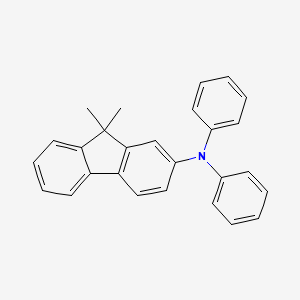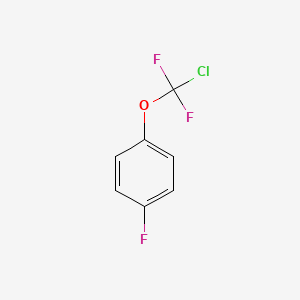
1-(Chlorodifluoromethoxy)-4-fluorobenzene
Overview
Description
1-(Chlorodifluoromethoxy)-4-fluorobenzene, otherwise known as 1-chloro-4-fluorodifluoromethoxybenzene, is an organic compound with a molecular formula of C7H3ClF2O. It is a colorless solid with a faint odor and is soluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound is also used in the production of dyes, plastics, and other materials. It has a wide range of applications in the chemical industry and has been used in research laboratories for many years.
Scientific Research Applications
Organometallic Chemistry and Catalysis
The research on partially fluorinated benzenes, including compounds like 1-(Chlorodifluoromethoxy)-4-fluorobenzene, has highlighted their utility in organometallic chemistry and transition-metal-based catalysis. These compounds, due to fluorine substituents, exhibit reduced π-electron density and weak metal center binding, making them excellent solvents or ligands in metal-catalyzed reactions. Their inertness and the possibility for C-H and C-F bond activation offer new avenues for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Crystallography and Molecular Structure
Fluorinated benzenes, including those similar to 1-(Chlorodifluoromethoxy)-4-fluorobenzene, have been extensively studied for their crystal structures. These studies provide insights into the effects of fluorination on molecular packing, hydrogen bonding, and other intermolecular interactions, critical for understanding the properties of materials and their potential applications. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals the importance of N—H⋯O hydrogen bonds and π–π interactions, which could be relevant for designing new compounds with optimized properties (Jeon et al., 2014).
Environmental Science and Biodegradation
In the context of environmental science, the biodegradation of fluorinated compounds, including difluorobenzenes which are structurally related to 1-(Chlorodifluoromethoxy)-4-fluorobenzene, has been explored. These compounds, used in various industrial applications, pose a challenge due to their persistence in the environment. Studies like the degradation of difluorobenzenes by Labrys portucalensis highlight microbial pathways capable of breaking down these resilient molecules, offering a basis for bioremediation strategies (Moreira et al., 2009).
Fluorination Techniques
Research into the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate has shown effective methods for introducing fluorine atoms into benzene rings, yielding fluorobenzene and its derivatives. This technique is significant for synthesizing fluorinated analogs of 1-(Chlorodifluoromethoxy)-4-fluorobenzene, with potential applications in developing new pharmaceuticals and agrochemicals (Fedorov et al., 2015).
properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-5(9)2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKGCGNVFQMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorodifluoromethoxy)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)

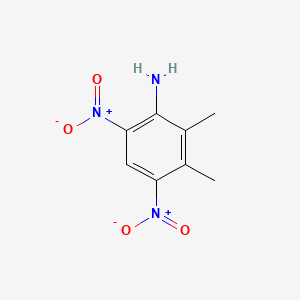
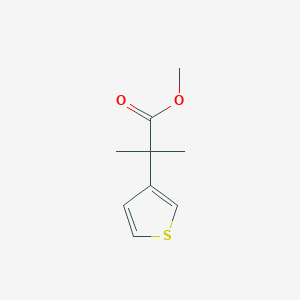
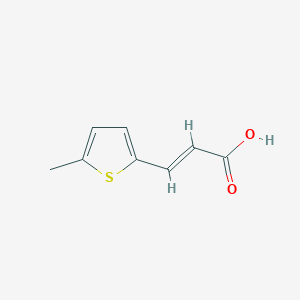



![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
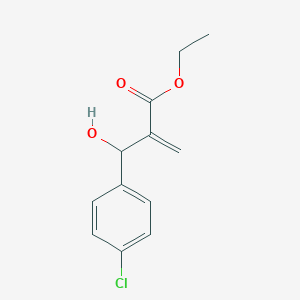
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
